molecular formula C10H13FN2O B3152573 N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide CAS No. 73965-91-0

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B3152573
CAS No.: 73965-91-0
M. Wt: 196.22 g/mol
InChI Key: YPAHAZXFULVNQU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide is an organic compound that features both an aminoethyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluorobenzylamine with ethyl chloroacetate, followed by subsequent hydrolysis and amidation steps. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-aminoethyl)-2-(4-fluorophenyl)acetic acid, while reduction could produce N-(2-aminoethyl)-2-(4-fluorophenyl)ethanol.

Scientific Research Applications

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can act as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the fluorophenyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-2-(4-chlorophenyl)acetamide
  • N-(2-aminoethyl)-2-(4-bromophenyl)acetamide
  • N-(2-aminoethyl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as electronegativity and reactivity, compared to its analogs with different substituents.

Properties

IUPAC Name

N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-3-1-8(2-4-9)7-10(14)13-6-5-12/h1-4H,5-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAHAZXFULVNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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